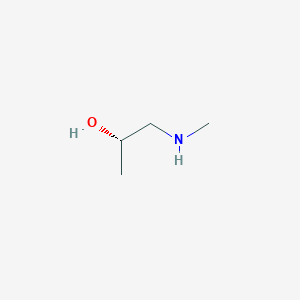
(2s)-1-(Methylamino)propan-2-ol
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound might also have one or more common names.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves describing the molecular structure of the compound. This could be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the conditions needed for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound like its melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen
Structural and Computational Studies
(2S)-1-(Methylamino)propan-2-ol and related compounds have been characterized through various techniques such as FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These studies provide insights into their molecular structures, aiding in the understanding of their physical and chemical properties for further application in synthetic chemistry and materials science (Nycz et al., 2011).
Synthesis and Chemical Properties
The compound serves as an important intermediate in the synthesis of pharmaceuticals, such as antidepressants. Various synthetic routes have been explored, highlighting its versatility in organic synthesis. The development trends in synthesis technologies for these intermediates suggest potential for innovation in drug manufacturing and design (吴佳佳 et al., 2017).
Applications in Material Science
Studies have shown that tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, can act as effective corrosion inhibitors for metals. This application is significant in the field of materials science and engineering, offering a chemical method for protecting metals from corrosion, which is crucial for their longevity and durability in various industrial applications (Gao et al., 2007).
Pharmacological Research
In pharmacology, (2S)-1-(Methylamino)propan-2-ol derivatives have been explored for their potential in treating conditions such as depression and addiction disorders. This research contributes to the understanding of their mechanisms of action and therapeutic potential, highlighting the compound's relevance in drug discovery and development (Grimwood et al., 2011).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound and the hazards associated with it.
Zukünftige Richtungen
This involves discussing potential future research directions involving the compound.
Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a less-studied compound, much of this information might not be available. If you have a specific compound that you’re interested in, I would recommend searching for it in a chemical database or in the scientific literature. If you need help with that, feel free to ask!
Eigenschaften
IUPAC Name |
(2S)-1-(methylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHFLDILSDXBL-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-1-(Methylamino)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)





![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)


![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)

![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)